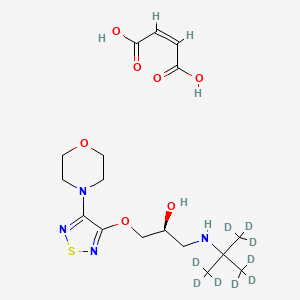

(S)-Timolol-d9 (maleate)

Description

Overview of Non-Selective β-Adrenergic Receptor Antagonists in Research

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that function by competing with catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for binding sites on beta-adrenergic receptors. cvpharmacology.com This blockade inhibits the normal sympathetic effects mediated by these receptors. cvpharmacology.com

Beta-blockers are broadly categorized as non-selective or selective. Non-selective beta-blockers, such as propranolol (B1214883), nadolol, and timolol (B1209231), antagonize both β1 and β2 receptors with comparable efficacy. cvpharmacology.comresearchgate.netnih.gov β1-receptors are predominantly located in cardiac muscle, while β2-receptors are found in bronchial and vascular smooth muscles. cvpharmacology.comnih.gov This dual blockade leads to a range of physiological responses, which are subjects of extensive research. For instance, studies have shown that nonselective beta-blockers can reduce plasma norepinephrine concentrations and may have different effects on cardiac sympathetic neuronal activity compared to selective β1-blockers. ahajournals.org This has been a significant area of investigation in cardiovascular research. researchgate.netahajournals.org

The non-selective nature of these agents makes them valuable research tools for probing the differential functions of β1- and β2-receptor pathways in various physiological and pathological conditions. ahajournals.orgnih.gov

Significance of (S)-Stereoisomerism in Molecular Pharmacology and Stereoselective Research

Stereoisomerism, a phenomenon where molecules have the same chemical formula and connectivity but different three-dimensional arrangements of atoms, is of paramount importance in pharmacology. patsnap.comresearchgate.net Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers (e.g., (R)- and (S)-enantiomers). nih.govnih.gov

These enantiomers can exhibit markedly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. patsnap.comnih.gov One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. mdpi.com

Timolol is a chiral compound, and its biological activity resides primarily in the (S)-enantiomer. medchemexpress.commdpi.com Research has demonstrated that (S)-Timolol is a significantly more potent β-adrenergic receptor antagonist than its (R)-enantiomer. mdpi.comnih.gov One study found (S)-Timolol to be approximately 54 times more active than (R)-timolol in inhibiting isoprenaline-induced chronotropic action in rat atria. mdpi.comnih.gov However, interestingly, some research indicates that both enantiomers can reduce intraocular pressure, though the potency differs. slideshare.netnih.govnih.gov This stereoselectivity is a critical area of research, as developing single-enantiomer drugs can lead to improved therapeutic profiles and a better understanding of drug-receptor interactions. nih.govijpsjournal.com

Role of Deuterated Analogs in Modern Chemical and Biological Research

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen that contains an additional neutron. wikipedia.orgnih.gov The replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, can have significant effects on the compound's metabolic profile. wikipedia.orgnih.gov This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes (like cytochrome P450) than the corresponding carbon-hydrogen (C-H) bond. nih.govfrontiersin.org

This modification can lead to:

Altered Pharmacokinetics: A reduced rate of metabolism can increase a drug's half-life and exposure. wikipedia.orgfrontiersin.org

Improved Research Tracers: Stable isotopically labeled compounds, such as (S)-Timolol-d9 (maleate), are invaluable as internal standards for quantitative analysis in mass spectrometry-based studies. medchemexpress.commedchemexpress.comaxios-research.com They allow for precise measurement of the non-deuterated drug in biological samples.

Investigation of Metabolic Pathways: Deuterated analogs help researchers identify the sites of metabolism on a molecule and understand its metabolic fate. smolecule.com

(S)-Timolol-d9 (maleate) is the deuterated form of (S)-Timolol maleate (B1232345). medchemexpress.com The "d9" designation indicates that nine hydrogen atoms in the tert-butyl group have been replaced with deuterium. simsonpharma.com This specific labeling makes it an ideal internal standard for pharmacokinetic studies and other bioanalytical applications involving (S)-Timolol. medchemexpress.commedchemexpress.comszabo-scandic.com The use of such deuterated analogs represents a sophisticated approach in drug discovery and development, allowing for more precise and reliable research data. nih.govtandfonline.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H28N4O7S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1/i1D3,2D3,3D3; |

InChI Key |

WLRMANUAADYWEA-RDEWKMBJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Preparation of S Timolol Maleate

Historical and Current Racemic Synthesis Routes

The initial syntheses of timolol (B1209231) produced a racemic mixture, which subsequently required separation to isolate the active (S)-enantiomer. One of the earliest reported racemic syntheses commences with the reaction of 4-chloro-1,2,5-thiadiazol-3-ol (B1278295) and epichlorohydrin. The resulting epoxide intermediate is then subjected to condensation with tert-butylamine (B42293) to produce racemic timolol. This mixture of enantiomers must then undergo a chiral resolution process.

Another well-documented racemic synthesis begins with glycerol (B35011). In this pathway, glycerol is first treated with hydrochloric acid to form 3-chloro-1,2-propanediol (B139630) jlu.edu.cn. This intermediate is subsequently condensed with tert-butylamine, yielding dl-3-t-butylamino-1,2-propanediol jlu.edu.cn. To continue the synthesis, the diol is protected by reacting it with benzaldehyde (B42025) to form an oxazolidine (B1195125) derivative. This derivative is then reacted with 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) using a strong base like potassium tert-butoxide, followed by a hydrolysis step to give racemic timolol jlu.edu.cn.

A crucial step in these classical routes is the resolution of the racemic timolol. This is commonly accomplished by forming diastereomeric salts using a chiral resolving agent, such as d-tartaric acid or O,O-di-p-tolyl-(−)-tartaric acid researchgate.net. The different physical properties, particularly solubility, of these diastereomeric salts permit their separation via fractional crystallization. After isolation of the desired salt, the (S)-timolol free base is liberated and subsequently converted to (S)-timolol maleate (B1232345).

Table 1: Overview of Racemic Synthesis Routes for Timolol

| Starting Material(s) | Key Intermediates | Example of Resolving Agent |

| 4-chloro-1,2,5-thiadiazol-3-ol & Epichlorohydrin | Racemic epoxide, Racemic timolol | O,O-di-p-tolyl-(−)-tartaric acid |

| Glycerol | 3-chloro-1,2-propanediol, dl-3-t-butylamino-1,2-propanediol, Oxazolidine derivative | d-tartaric acid |

Enantioselective Synthesis Strategies for (S)-Timolol

To circumvent the often inefficient and yield-reducing step of resolving a racemic mixture, various enantioselective synthesis strategies have been developed. These methods employ chiral catalysts or optically active starting materials to ensure the preferential formation of the (S)-enantiomer.

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral cobalt-salen complexes, in particular, have been effectively utilized in the kinetic resolution of intermediates for the synthesis of (S)-timolol. One such method employs a chiral Co-salen catalyst for the hydrolytic kinetic resolution (HKR) of the racemic epoxide intermediate, (±)-1-(2,3-epoxypropoxy)-4-morpholino-1,2,5-thiadiazole. This process selectively hydrolyzes the (R)-enantiomer at a much faster rate, allowing the desired (S)-epoxide to be recovered with high enantiomeric purity. This (S)-epoxide is then reacted with tert-butylamine to furnish (S)-timolol. This route has been reported to produce (S)-timolol with an enantiomeric excess (ee) of 90%.

Asymmetric dihydroxylation offers a pathway to create chiral diols, which are valuable precursors for (S)-timolol. The Sharpless asymmetric dihydroxylation is a key reaction in this category. In one synthetic application, N-Boc-tert-butyl allylamine (B125299) is subjected to asymmetric dihydroxylation using an osmium catalyst and a chiral quinine (B1679958) ligand, such as (DHQ)2-PHAL, to produce a chiral diol researchgate.net. This diol is then transformed through a series of steps, including the formation of an oxazolidinone intermediate. This intermediate is coupled with 3-chloro-4-morpholino-1,2,5-thiadiazole and subsequently hydrolyzed to give (S)-timolol. It has been noted, however, that this specific route may result in lower chiral purity, with a reported enantiomeric excess of 56% researchgate.net.

Table 2: Comparison of Enantioselective Strategies for (S)-Timolol Synthesis

| Enantioselective Strategy | Key Reaction Type | Catalyst / Reagent Example | Reported Enantiomeric Excess (ee) |

| Chiral Catalyst-Mediated Approach | Kinetic Resolution | Chiral Co-salen complex | 90-98% |

| Hydrolytic Kinetic Resolution | Jacobsen HKR | Chiral (salen)Co(III) complex | 90% |

| Asymmetric Dihydroxylation | Sharpless Dihydroxylation | (DHQ)2-PHAL, Osmium catalyst | 56% |

An elegant and highly efficient method for producing enantiomerically pure compounds is to start with a molecule that is already chiral. This "chiral pool" approach bypasses the need for any resolution steps. A well-established synthesis of (S)-timolol, reported by Weinstock and colleagues, begins with D-mannitol, a naturally occurring and optically active sugar alcohol researchgate.net.

In this synthesis, D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol. This intermediate then undergoes oxidative cleavage to yield an (R)-glyceraldehyde derivative. This key chiral building block is then subjected to reductive amination with tert-butylamine, followed by hydrolysis, to create another crucial chiral intermediate, (S)-1-(tert-butylamino)-2,3-propanediol. This compound is then converted to a chiral epoxide, which is reacted with 4-morpholino-1,2,5-thiadiazol-3-ol. The synthesis is completed by forming the maleate salt, yielding the final (S)-timolol maleate product.

Synthesis of Deuterated (S)-Timolol-d9 Maleate Analogs

The synthesis of isotopically labeled compounds, such as (S)-Timolol-d9 (maleate), is crucial for use in pharmacokinetic studies and as internal standards for analytical quantification. The "-d9" designation in (S)-Timolol-d9 signifies that the nine hydrogen atoms of the tert-butyl group have been replaced by deuterium (B1214612) atoms.

While detailed, step-by-step published procedures for the synthesis of (S)-Timolol-d9 maleate are not widely available, the synthetic route can be logically deduced. The most straightforward strategy involves adapting one of the established enantioselective syntheses of (S)-timolol by incorporating a deuterated reagent at the appropriate step.

The synthesis would most likely follow an enantioselective pathway, for example, the route starting from an optically active precursor like the (R)-glyceraldehyde derivative derived from D-mannitol. In the reductive amination step where the side chain is introduced, standard tert-butylamine would be substituted with its deuterated analog, tert-butylamine-d9 . The incorporation of this isotopically labeled amine would result in the formation of a deuterated intermediate, (S)-1-(tert-butylamino-d9)-2,3-propanediol. This intermediate would then be carried through the remaining synthetic steps—epoxidation, coupling with the thiadiazole moiety, and finally, salt formation with maleic acid—to yield the desired (S)-Timolol-d9 maleate.

Advanced Analytical Methodologies for S Timolol and Its Deuterated Analog

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of (S)-Timolol due to its superior sensitivity and selectivity. This technique allows for the accurate measurement of the analyte even at very low concentrations in complex biological samples.

The development of a robust LC-MS/MS assay for (S)-Timolol involves meticulous optimization of chromatographic conditions and mass spectrometric parameters. Assays are validated according to international guidelines to ensure their reliability.

A key aspect of method development is the sample preparation, which often involves solid-phase extraction to isolate Timolol (B1209231) from the plasma matrix. nih.gov The chromatographic separation is typically achieved on a reversed-phase column, allowing for rapid analysis times, often less than two minutes. nih.gov For detection, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov For Timolol, a common transition monitored is m/z 317.2→261.0. nih.gov

Validation of the assay confirms its performance characteristics. A method for determining Timolol in plasma demonstrated a lower quantifiable limit of 0.5 ng/mL, with both intra- and inter-day relative standard deviations below 10%, indicating excellent precision and reproducibility. nih.gov Another LC-MS/MS method developed for the simultaneous determination of Timolol and other anti-glaucoma drugs in rabbit aqueous humor was validated over a linear range of 50-5000 ng/mL for all analytes. nih.gov

| Validation Parameter | Finding | Matrix | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | Human Plasma | nih.gov |

| LLOQ | 50 ng/mL | Rabbit Aqueous Humor | nih.gov |

| Linearity Range | 50-5000 ng/mL | Rabbit Aqueous Humor | nih.gov |

| Precision | <10% RSD | Human Plasma | nih.gov |

| Analysis Time | < 2 minutes | Human Plasma | nih.gov |

| MS/MS Transition | m/z 317.2→261.0 | Rabbit Aqueous Humor | nih.gov |

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis by LC-MS/MS. aptochem.comkcasbio.com (S)-Timolol-d9 maleate (B1232345) serves as an ideal internal standard for the quantification of (S)-Timolol. An internal standard is a compound added to samples at a known concentration to correct for variability during the analytical process. aptochem.com

Deuterated internal standards like (S)-Timolol-d9 are the preferred choice because their physicochemical properties are nearly identical to the analyte being measured. aptochem.comscispace.com This ensures they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com A critical characteristic is that the deuterated standard co-elutes with the non-labeled analyte, meaning they have the same retention time. aptochem.com

The key advantage of using (S)-Timolol-d9 is its ability to compensate for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix. kcasbio.com Because the internal standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, leading to highly accurate and precise results. kcasbio.comtexilajournal.com This normalization is essential for robust, high-throughput bioanalytical methods and helps to lower assay rejection rates. aptochem.com The use of a SIL internal standard is a critical component that can significantly improve assay performance and reliability. kcasbio.comscispace.com

LC-MS/MS methods are crucial for studying the metabolic fate of (S)-Timolol in various in vitro systems. These studies provide insights into how the drug is processed in the body.

Human Liver Microsomes: Research has extensively used human liver microsomes to investigate the metabolism of Timolol. researchgate.netnih.govnih.gov These studies have successfully identified multiple metabolites, with the most abundant being a hydroxy metabolite, designated M1. researchgate.netnih.govnih.gov It was confirmed that Timolol metabolism is principally mediated by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP2C19. researchgate.netnih.gov The Michaelis-Menten constant (Km) for the formation of the primary M1 metabolite in human liver microsomes was determined to be 23.8 µM. researchgate.netnih.gov These in vitro experiments using microsomes and cryo-preserved hepatocytes have been used to predict the in vivo half-life of Timolol, with estimates of 2.9 and 3.7 hours, respectively, which align well with the observed half-life in humans. researchgate.net

In Vitro Tissue Extracts: A sensitive and selective LC-MS/MS method was developed for the simultaneous determination of Timolol and other anti-glaucoma drugs in rabbit aqueous humor. nih.govresearchgate.net This application is vital for understanding the ocular pharmacokinetics of the drug. The method involved liquid-liquid extraction for purification and pre-concentration of the analytes from the aqueous humor matrix before analysis. nih.govresearchgate.net

| Research Matrix | Key Findings | Analytical Details | Reference |

| Human Liver Microsomes | Identified 4 metabolites; M1 (hydroxy metabolite) is the most abundant. | Km for M1 formation: 23.8 µM. | researchgate.netnih.govnih.gov |

| Human Liver Microsomes | Metabolism is primarily mediated by CYP2D6 enzyme. | Confirmed by correlation analysis and use of recombinant P450s. | researchgate.netnih.gov |

| Cryo-preserved Hepatocytes | Identified 9 metabolites; predicted in vivo half-life of 3.7 hours. | Compared to microsomes for more comprehensive metabolic profiling. | nih.govresearchgate.net |

| Rabbit Aqueous Humor | Simultaneous quantification of Timolol, Dorzolamide, Brinzolamide, and Brimonidine. | LLOQ of 50 ng/mL for all drugs. | nih.govresearchgate.net |

Other Chromatographic and Spectrometric Techniques in Research

While LC-MS/MS is dominant for quantitative bioanalysis, other chromatographic and spectrometric methods play important roles in different aspects of (S)-Timolol analysis, such as purity and low-level detection.

(S)-Timolol is a single enantiomer drug, so it is critical to control the level of its chiral impurity, the (R)-isomer. The European Pharmacopoeia specifies a normal-phase HPLC (NP-HPLC) method for evaluating the enantiomeric purity of Timolol. researchgate.netnih.gov Chiral stationary phases (CSPs) are used to achieve separation between the enantiomers. A commonly used column for this purpose is the Chiralcel OD-H. pmbrc.orgresearchgate.netnih.gov

Alternative methods using supercritical fluid chromatography (SFC) have been developed, offering significant advantages such as a threefold reduction in run time and an eleven-fold reduction in solvent consumption compared to the NP-HPLC method. researchgate.netnih.gov These methods are validated to ensure they can accurately quantify the (R)-timolol enantiomer, often at levels as low as 0.5% (w/w) with respect to (S)-timolol maleate. researchgate.net

Beyond chiral purity, HPLC is also used for impurity profiling to detect and quantify other related substances that may be present from the synthesis or degradation of the drug substance. synthinkchemicals.com Methods have been developed to separate (S)-Timolol from known impurities, including those designated by the European Pharmacopoeia such as Timolol impurity B, C, D, and E. nifdc.org.cn

| Analytical Goal | Technique | Key Methodological Details | Reference |

| Enantiomeric Purity | NP-HPLC | Chiralcel OD-H column; mobile phase of hexane/isopropanol/diethylamine. | nih.govpmbrc.org |

| Enantiomeric Purity | SFC | Chiralcel OD-H column; CO2/MeOH mobile phase; faster analysis than HPLC. | researchgate.netnih.gov |

| Impurity Profiling | HPLC | Separation of specified impurities (e.g., Impurity B, C, D, E). | nifdc.org.cn |

| Impurity Profiling | UPLC-HRMS | Identification and determination of related substances in APIs and preparations. | nifdc.org.cn |

Mass fragmentography, a technique now more commonly known as selected ion monitoring (SIM), is a highly sensitive method for quantifying compounds. Historically, it has been applied to the measurement of Timolol in biological fluids. documentsdelivered.comnih.gov A gas chromatography-mass spectrometry (GC-MS) based mass fragmentography procedure was developed to measure quantities of Timolol below 1.0 ng/mL in human plasma and urine. documentsdelivered.com

This method demonstrated a lower limit of sensitivity of 0.5 ng of timolol maleate per ml of plasma. documentsdelivered.com The procedure involved extracting the unchanged drug from alkalinized plasma or urine, derivatizing it to form a trimethylsilyl (B98337) derivative, and then quantitating it by monitoring specific mass fragments. documentsdelivered.com This technique, using propranolol (B1214883) as an internal standard, was precise and accurate enough to follow the plasma concentration of Timolol for up to twelve hours after administration. nih.gov

Nonaqueous Capillary Electrophoresis (NACE) for Enantiomeric Purity Determination

Nonaqueous Capillary Electrophoresis (NACE) stands out as a powerful technique for determining the enantiomeric purity of (S)-Timolol maleate. This method is particularly effective in separating the (S)-enantiomer from its undesired (R)-enantiomer. Research has demonstrated the successful application of NACE for this purpose, achieving high resolution and sensitivity. nih.gov

In a specific application, heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-β-CD) was employed as a chiral selector. nih.gov The use of a nonaqueous background electrolyte, consisting of a methanolic solution with 0.75 M formic acid and 30 mM potassium camphorsulfonate containing 30 mM of the chiral selector, was crucial for the separation. nih.gov This optimized system enabled the determination of as little as 0.1% of R-timolol in S-timolol, achieving an impressive enantiomeric resolution of 8.5. nih.gov Pyridoxine was utilized as an internal standard in this validated method. nih.gov The principles of NACE leverage the differential interaction of enantiomers with the chiral selector in a non-aqueous environment, leading to differences in their electrophoretic mobility and, consequently, their separation.

| Parameter | Condition/Reagent |

|---|---|

| Technique | Nonaqueous Capillary Electrophoresis (NACE) |

| Chiral Selector | Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-β-CD) |

| Background Electrolyte | Methanolic solution of 0.75 M formic acid, 30 mM potassium camphorsulfonate, 30 mM HDMS-β-CD |

| Internal Standard | Pyridoxine |

| Achieved Resolution (R/S) | 8.5 |

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical prerequisite for reliable and accurate analytical results. For the analysis of (S)-Timolol and its deuterated analog, sample preparation typically involves straightforward dissolution and dilution steps.

Standard stock solutions are commonly prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol, distilled water, or the chromatographic mobile phase. jddtonline.infolongdom.org For instance, a stock solution can be prepared by dissolving 50 mg of Timolol maleate in a 100 ml mobile phase, which is then further diluted to achieve the desired working concentrations. jddtonline.info To ensure complete dissolution, sonication for several minutes is often employed. jocpr.comijfmr.com

When analyzing pharmaceutical formulations like eye drops, a common procedure is to dilute the commercial sample with the mobile phase to obtain a concentration within the calibrated range. jddtonline.info A crucial final step before injection into an analytical system like HPLC is filtration. The prepared solutions are typically passed through a 0.45 µm nylon membrane filter to remove any particulate matter that could interfere with the analysis or damage the instrument. jddtonline.info

Derivatization, the process of chemically modifying an analyte to enhance its detection or separation, is not a commonly reported strategy for the analysis of Timolol. The inherent chromophore in the Timolol molecule allows for direct UV detection in HPLC, and its structure is amenable to direct analysis by mass spectrometry and capillary electrophoresis, generally negating the need for derivatization steps.

Advanced Spectroscopic Characterization of Metabolites and Degradants

The identification and characterization of metabolites and degradation products are essential for understanding the stability and metabolic fate of (S)-Timolol. Advanced spectroscopic techniques, particularly mass spectrometry coupled with liquid chromatography, are indispensable tools for this purpose.

Forced degradation studies, involving exposure to hydrolysis, oxidation, and photolysis, are used to generate potential degradants. nih.govmdpi.com Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) is a primary method for identifying and characterizing these products. nih.gov The degradation pathways are elucidated by comparing the fragmentation patterns of the protonated molecular ions ([M+H]⁺) of Timolol and its degradation products. nih.gov

For example, UPLC-MS analysis of Timolol subjected to UV/VIS irradiation identified several photodegradation products. nih.gov The parent drug shows a protonated molecule at m/z 317. Its MS/MS spectrum reveals a product ion at m/z 261, resulting from the elimination of the tert-butyl group. nih.gov Another study identified an oxidative degradation product with a mass ion peak at m/z 411, which corresponds to the oxidation of both Timolol and the maleate moiety. mdpi.com At a pH of 13, a photodegradant with a protonated ion [M+H]⁺ at m/z 204 was identified, corresponding to the removal of the tert-butylaminopropoxy side chain and oxidation of the sulfur atom in the thiadiazole ring. nih.gov

In addition to mass spectrometry, other spectroscopic methods like Fourier-transform infrared spectroscopy (FT-IR/ATR) and Near-Infrared (NIR) spectroscopy have been used to evaluate the stability of Timolol in the presence of various pharmaceutical excipients under stress conditions, detecting interactions and degradation not visible by other means. mdpi.com

| Analyte | Analytical Technique | Key Finding (m/z) | Condition |

|---|---|---|---|

| (S)-Timolol | UPLC-MS | [M+H]⁺ at 317 | Parent Drug |

| Fragment | UPLC-MS/MS | 261 (Loss of tert-butyl) | Fragmentation |

| Oxidative Degradant | LC/MS | [M+H]⁺ at 411 | Oxidation (H₂O₂) |

| Photodegradant | UPLC-MS | [M+H]⁺ at 204 | UV/VIS at pH 13 |

Molecular Pharmacology and Receptor Interaction Studies of S Timolol

β-Adrenergic Receptor Binding Affinity and Selectivity (In Vitro Studies)

In vitro radioligand binding studies have been instrumental in characterizing the interaction of (S)-Timolol with β-adrenergic receptor subtypes. These studies typically measure the ability of the compound to displace a radiolabeled ligand from receptors in tissue homogenates.

Research conducted on guinea pig heart and lung tissues, which are rich in β1- and β2-adrenoceptors respectively, has demonstrated that (S)-timolol ((l)-timolol) is essentially nonselective. nih.gov It displays high affinity for both receptor subtypes with nearly equal potency. In one study, the binding inhibition parameters (IC50) for (l)-timolol in displacing [3H]-CGP12177 were determined to be 3.1 nM in the heart (predominantly β1-receptors) and 2.9 nM in the lung (predominantly β2-receptors). nih.gov Similarly, studies in rat atria confirmed that timolol (B1209231) enantiomers inhibit the binding of (-)-[125I]iodocyanopindolol (ICYP) in nanomolar concentrations and that neither the (S)- nor the (R)-enantiomer shows selectivity between β1- and β2-adrenoceptors. nih.gov Another study using rabbit ciliary processes, a tissue involved in aqueous humor formation, identified high-affinity binding sites for beta-adrenergic antagonists, with (S)-Timolol demonstrating a dissociation constant (Kd) of 0.63 nM. arvojournals.org

| Tissue Source (Predominant Receptor) | Radioligand | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Guinea Pig Heart (β1) | [3H]-CGP12177 | IC50 | 3.1 | nih.gov |

| Guinea Pig Lung (β2) | [3H]-CGP12177 | IC50 | 2.9 | nih.gov |

| Rabbit Ciliary Processes | 125I-HYP | Kd | 0.63 | arvojournals.org |

(S)-Timolol functions as a competitive antagonist at β-adrenergic receptors. nih.gov This means it binds reversibly to the same receptor sites as endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), as well as other β-agonists. nih.gov By occupying these receptors, (S)-Timolol prevents the binding of these stimulating ligands, thereby blocking their physiological effects. nih.gov

In vitro functional assays have confirmed this competitive mechanism. For instance, in studies using spontaneously beating rat heart atria, both (S)-Timolol and its enantiomer, (R)-Timolol, competitively inhibited the chronotropic (heart rate-increasing) action induced by the synthetic catecholamine (-)-isoproterenol. nih.gov As a potent antagonist of catecholamine-stimulated synthesis of cyclic AMP (cAMP), timolol effectively blocks the initial step in the β-adrenergic signaling cascade. nih.gov

The interaction of timolol with β-adrenergic receptors is highly stereoselective, a common characteristic for aryloxypropanolamine beta-blockers. nih.gov The (S)-enantiomer is substantially more potent than the (R)-enantiomer. nih.govmdpi.com The three-dimensional arrangement of the ethanolamine (B43304) side chain, particularly the hydroxyl group and the amine, is crucial for high-affinity binding to the receptor. mdpi.com

The difference in potency between the enantiomers has been quantified in various in vitro models.

In rat atrial preparations, (S)-Timolol was found to be approximately 54 times more potent than (R)-Timolol as a β-adrenoceptor antagonist. nih.govmdpi.com

In radioligand binding assays on the same tissue, (R)-Timolol was about 30 times less active than (S)-Timolol. nih.gov

In studies on rabbit cardiac tissue, the isomeric activity ratio ((S)- vs (R)-form) for timolol was 44. nih.gov

Animal studies have also reported that the (R)-enantiomer had only 1/80th the activity of the (S)-enantiomer at extraocular receptors. drugbank.com

This high degree of enantioselectivity in binding affinity translates directly to its pharmacological activity. ualberta.ca

| Experimental Model | Parameter | Potency Ratio ((S)- vs. (R)-Timolol) | Reference |

|---|---|---|---|

| Rat Atria (Functional Assay) | β-antagonist activity | ~54-fold higher for (S)-Timolol | nih.govmdpi.com |

| Rat Atria (Binding Assay) | Binding affinity | ~30-fold higher for (S)-Timolol | nih.gov |

| Rabbit Heart (Functional Assay) | Isomeric activity ratio | 44-fold higher for (S)-Timolol | nih.gov |

| Animal Extraocular Receptors | β-blocking activity | 80-fold higher for (S)-Timolol | drugbank.com |

Signal Transduction Pathways Modulated by (S)-Timolol (Cellular Models)

As a β-adrenergic antagonist, (S)-Timolol primarily modulates signal transduction pathways initiated by G-protein coupled receptors (GPCRs). The canonical pathway involves the blockade of catecholamine-induced activation of adenylyl cyclase, which in turn prevents the conversion of ATP to the second messenger cyclic AMP (cAMP). nih.govwikipedia.orgcusabio.com The reduction in intracellular cAMP levels prevents the activation of downstream effectors like Protein Kinase A (PKA), thereby inhibiting the cascade of phosphorylation events that mediate the physiological response to β-adrenergic stimulation. nih.govfrontiersin.org

Beyond the canonical cAMP pathway, studies in specific cellular models have revealed that timolol can influence other signaling cascades:

Calcium (Ca²⁺) Signaling: In human prostate cancer cells (PC3), timolol was shown to induce rises in intracellular Ca²⁺ by releasing it from the endoplasmic reticulum in a phospholipase C (PLC)-dependent manner. It also triggered Ca²⁺ influx through store-operated Ca²⁺ channels regulated by protein kinase C (PKC). nih.gov In another study on cultured bovine pigmented ciliary epithelial cells, timolol was observed to increase intracellular Ca²⁺ and pH in a cAMP-independent manner. nih.gov

Cardiomyocyte Homeostasis: In a model using hyperglycemic rat hearts, timolol treatment prevented alterations in Ca²⁺ transients, reduced Ca²⁺ loading of the sarcoplasmic reticulum, and antagonized the hyperphosphorylation of the cardiac ryanodine (B192298) receptor (RyR2). nih.gov

These findings suggest that while the primary mechanism of (S)-Timolol is the blockade of the cAMP pathway, it may also modulate other signaling pathways, such as those involving intracellular calcium homeostasis, in a cell- and context-specific manner. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations of Timolol Analogs

The pharmacological properties of (S)-Timolol are defined by its chemical structure, which belongs to the aryloxypropanolamine class of β-blockers. pharmaguideline.com The key structural features essential for its activity include:

The Propanolamine (B44665) Side Chain: The presence of an -O-CH₂- (ether) linkage between the aromatic ring and the ethylamine (B1201723) side chain is characteristic of many potent β-blockers. pharmaguideline.com The hydroxyl group on the second carbon of this chain is critical for receptor binding. For maximal β-blocking activity, this carbon must possess the (S)-configuration. pharmaguideline.com

The Amine Group: A secondary amine is required for optimal activity. oup.com The substituent on the nitrogen atom influences potency and, in some cases, selectivity. (S)-Timolol has a bulky tert-butyl group, which is common among potent β-antagonists and is important for its activity. pharmaguideline.com

Studies on various heterocyclic propanolamine analogs have shown that modifications to the heterocyclic moiety can significantly alter potency and selectivity. For example, replacing the 1-naphthyl group of propranolol (B1214883) with various quinolyl or pyrimidyl moieties resulted in reduced β1-adrenolytic activity. nih.gov The morpholine (B109124) ring within timolol's structure is a versatile pharmacophore that can enhance potency and modulate pharmacokinetic properties. researchgate.net The metabolism of timolol, primarily by the CYP2D6 enzyme, leads to the formation of several metabolites, including a predominant hydroxy metabolite, which represents a structural modification that alters the compound's activity. researchgate.netdrugbank.com

Metabolic Pathways and Enzymology of S Timolol in Preclinical Models

Identification and Characterization of Key Metabolic Enzymes

The metabolism of (S)-Timolol is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.netnih.gov Research has successfully identified the specific isozymes responsible for the drug's metabolic transformations.

The critical role of CYP2D6 is further highlighted by inhibition studies. Quinidine, a potent and competitive inhibitor of CYP2D6, was found to strongly inhibit Timolol (B1209231) metabolism with an in vitro K_i value of 0.08 µM. nih.govresearchgate.net Conversely, fluvoxamine, an inhibitor of CYP2C19, had a much lesser effect on Timolol metabolism, confirming the secondary role of this enzyme. nih.govresearchgate.net The metabolism of Timolol has been shown to be under the monogenic control of the debrisoquine-type, which is characteristic of CYP2D6 activity. nih.gov

| Enzyme | Role in Metabolism | Contribution to Clearance | Specific Inhibitor Studied | Inhibitor Potency (K_i) |

|---|---|---|---|---|

| CYP2D6 | Principal metabolizing enzyme nih.govnih.govresearchgate.net | >90% tandfonline.com | Quinidine | 0.08 µM nih.govresearchgate.net |

| CYP2C19 | Minor contributor nih.govnih.govresearchgate.net | <10% nih.govresearchgate.nettandfonline.com | Fluvoxamine | N/A |

Characterization of Metabolic Pathways and Products (In Vitro and Ex Vivo)

Metabolic studies have identified several transformation pathways for (S)-Timolol. The primary routes involve modifications to the morpholine (B109124) ring and the tertiary butyl group.

A significant metabolic pathway for (S)-Timolol involves the oxidative cleavage of its morpholine ring. nih.govnih.gov This process leads to the formation of two major urinary metabolites in humans, which have also been observed in preclinical rodent models. nih.gov

These metabolites are:

1-tert-butylamino-3-[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yloxy]-2-propanol, which results from the initial cleavage. nih.gov

t-tert-butylamino-[4-(N-2-hydroxyethylglycolamido)-1,2,5-thiadiazol-3-yloxy]-2-propanol, which involves further oxidation. nih.gov

Another metabolite, tentatively identified as the 3-oxomorpholino derivative of Timolol, suggests that oxidation can occur on the morpholine ring without immediate cleavage. nih.gov In rats and mice, additional metabolites from this pathway include a hydroxylated morpholinyl derivative and a corresponding morpholino lactone. nih.gov

Hydroxylation is another key metabolic transformation. In vitro studies with human liver microsomes and hepatocytes have consistently identified a primary hydroxy metabolite, designated as M1. nih.govresearchgate.nettandfonline.comnih.gov This metabolite is the most abundant one formed in these systems. nih.govresearchgate.nettandfonline.com The formation of M1 is primarily catalyzed by CYP2D6. tandfonline.com A minor metabolic pathway also involves the hydroxylation of one of the terminal methyl groups on the tertiary butyl side chain, accounting for a small percentage of urinary radioactivity in human studies. nih.gov

Metabolic Stability Studies in Isolated Enzyme Systems and Subcellular Fractions (e.g., Liver Microsomes)

The metabolic stability of (S)-Timolol has been evaluated using various in vitro systems, most notably human liver microsomes (HLMs) and cryopreserved hepatocytes. These models provide a controlled environment to assess the rate of metabolism and metabolite formation.

In studies using HLMs, four distinct metabolites of Timolol were identified. nih.govresearchgate.netnih.gov When the study was expanded to cryopreserved hepatocytes, which contain a more complete set of metabolic enzymes and cofactors, a total of nine metabolites were found. tandfonline.comnih.gov In both systems, the main metabolite produced was the hydroxylated form, M1. tandfonline.comnih.gov

The kinetic parameter K_m for the formation of metabolite M1 in human liver microsomes was determined to be 23.8 µM. nih.govresearchgate.net Stability studies using human liver homogenate and cryopreserved hepatocytes have been used to predict the in vivo half-life of Timolol. These in vitro models extrapolated a half-life of approximately 3 to 4 hours, which corresponds well with the observed in vivo half-life of 2 to 5 hours in humans. nih.govresearchgate.netnih.gov

| In Vitro System | Number of Metabolites Identified | Most Abundant Metabolite | Predicted In Vivo Half-Life |

|---|---|---|---|

| Human Liver Microsomes | 4 nih.govresearchgate.netnih.gov | M1 (Hydroxy metabolite) nih.govresearchgate.nettandfonline.com | ~3 hours researchgate.net |

| Cryopreserved Hepatocytes | 9 tandfonline.comnih.gov | M1 (Hydroxy metabolite) tandfonline.comnih.gov | 3.7 hours nih.gov |

Applications of S Timolol D9 Maleate in Fundamental Research

Use as a Quantitative Internal Standard in Bioanalytical Methodologies

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of a suitable internal standard (IS) is paramount for achieving accurate and precise results. An ideal internal standard should have physicochemical properties very similar to the analyte of interest and should co-elute with the analyte during chromatographic separation, but be distinguishable by the detector. Stable isotope-labeled compounds, such as (S)-Timolol-d9, are considered the gold standard for use as internal standards in mass spectrometry-based bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). biopharmaservices.com

The primary role of (S)-Timolol-d9 as an internal standard is to compensate for variability that can occur during sample preparation and analysis. This includes variations in sample extraction, potential matrix effects, and fluctuations in instrument response. Since (S)-Timolol-d9 is structurally identical to the non-labeled (S)-Timolol, except for the mass difference due to the deuterium (B1214612) atoms, it behaves almost identically during extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

The following table summarizes the key properties and advantages of using (S)-Timolol-d9 as an internal standard in the bioanalysis of (S)-Timolol.

| Property/Advantage | Description |

| Co-elution | Elutes at the same retention time as (S)-Timolol, ensuring that both compounds experience the same chromatographic conditions and potential matrix effects. |

| Similar Extraction Recovery | Exhibits nearly identical recovery to (S)-Timolol during sample preparation procedures like liquid-liquid extraction or solid-phase extraction. |

| Correction for Matrix Effects | Helps to mitigate the impact of ion suppression or enhancement from endogenous components in biological matrices (e.g., plasma, urine) by experiencing similar effects as the analyte. |

| Improved Precision and Accuracy | By normalizing the analyte response to the internal standard response, the precision and accuracy of the quantitative data are significantly improved. |

| Mass Spectrometric Detection | Easily differentiated from unlabeled (S)-Timolol by its higher mass-to-charge ratio (m/z) in the mass spectrometer. |

A typical bioanalytical method for the quantification of (S)-Timolol in a biological matrix using (S)-Timolol-d9 as an internal standard would involve the following steps:

Addition of a known amount of (S)-Timolol-d9 to the biological sample.

Extraction of both the analyte and the internal standard from the matrix.

Analysis of the extract by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both (S)-Timolol and (S)-Timolol-d9.

Calculation of the analyte concentration based on the ratio of the peak area of the analyte to that of the internal standard.

Role as a Tracer in Metabolic Fate Studies in Non-Clinical Systems

Understanding the metabolic fate of a drug candidate is a critical aspect of drug discovery and development. In vitro and in vivo non-clinical studies are conducted to identify the metabolic pathways and the resulting metabolites. (S)-Timolol-d9 serves as an invaluable tracer in such studies. researchgate.net When introduced into a biological system, such as liver microsomes or administered to an animal model, the deuterated compound follows the same metabolic pathways as its non-labeled counterpart.

The key advantage of using a stable isotope-labeled tracer is the ability to easily distinguish the drug and its metabolites from endogenous compounds in the biological matrix using mass spectrometry. The characteristic mass shift of +9 atomic mass units for (S)-Timolol-d9 and its metabolites provides a clear signature for their identification. This approach, often referred to as "metabolite profiling" or "metabolite identification," allows researchers to confidently identify and structurally elucidate the metabolites of (S)-Timolol.

Studies on the metabolism of Timolol (B1209231) have identified several metabolites formed through oxidation and cleavage of the morpholine (B109124) ring, as well as hydroxylation of the tert-butyl group. nih.govnih.govresearchgate.net The use of (S)-Timolol-d9 would facilitate the confirmation of these pathways and potentially uncover minor or previously unidentified metabolites.

The table below outlines the expected mass shifts for (S)-Timolol and its major metabolites when using (S)-Timolol-d9 as a tracer.

| Compound | Unlabeled Mass (Da) | Deuterated Mass (Da) | Mass Shift (Da) |

| (S)-Timolol | 316.16 | 325.22 | +9 |

| Hydroxytimolol | 332.16 | 341.22 | +9 |

| N-dealkylated timolol | 260.10 | 269.16 | +9 |

Investigations into Isotope Effect Perturbations on Molecular Interactions and Enzymatic Processes

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in the zero-point vibrational energy of a C-H bond versus a C-D bond. The C-D bond is stronger and requires more energy to break, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction.

In the context of (S)-Timolol-d9, the nine deuterium atoms are located on the tert-butyl group. The metabolism of Timolol is primarily mediated by the cytochrome P450 enzyme CYP2D6. researchgate.netnih.govresearchgate.net One of the metabolic pathways involves hydroxylation of the tert-butyl group. If the cleavage of a C-H bond on the tert-butyl group is a rate-limiting step in this hydroxylation reaction, then (S)-Timolol-d9 would be expected to exhibit a slower rate of metabolism compared to its non-deuterated counterpart.

Investigating the KIE on the metabolism of (S)-Timolol can provide valuable insights into the reaction mechanism of CYP2D6. A significant KIE would suggest that C-H bond cleavage is a critical step in the metabolic process. This information can be useful in understanding the enzyme's active site and the factors that influence drug metabolism.

The table below summarizes the potential impact of the deuterium substitution in (S)-Timolol-d9 on enzymatic processes.

| Parameter | Potential Effect of Deuteration | Rationale |

| Rate of Metabolism (CYP2D6) | Potentially decreased | Kinetic Isotope Effect on C-H bond cleavage during hydroxylation of the tert-butyl group. |

| Enzyme-Substrate Binding Affinity | Likely minimal change | The overall shape and electronic properties of the molecule are not significantly altered by deuterium substitution. |

| Metabolite Profile | Unlikely to change | The metabolic pathways are expected to be the same, although the relative abundance of certain metabolites might be altered due to changes in reaction rates. |

It is important to note that the magnitude of the KIE can vary depending on the specific enzymatic reaction and the position of the isotopic label. Experimental studies comparing the metabolism of (S)-Timolol and (S)-Timolol-d9 would be necessary to quantify the KIE and fully elucidate its impact on the enzymatic processing of this compound.

Photostability and Chemical Degradation Research of Timolol

Identification and Characterization of Photodegradation Products (In Vitro)

Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions. In vitro studies involving the exposure of Timolol (B1209231) solutions to UV/VIS irradiation have been conducted to identify and characterize its photodegradants.

Under neutral to acidic conditions (pH 4), liquid chromatography-high resolution mass spectrometry (LC-UV-HRMS) analysis identified four primary photodegradation products (PD1-PD4). nih.gov These products result from modifications to the tert-butylaminopropoxy side chain of the Timolol molecule. nih.gov In a highly alkaline environment (pH 13), a different degradation product (PD5) was identified, which is formed through the oxidation of the sulfur atom in the 1,2,5-thiadiazole ring and the removal of the side chain. nih.gov

Earlier research using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS/MS) after forced degradation in a solid state identified a photodegradation product described as protonated 4-morpholino-1,2,5-thiadiazol-3-ol, which results from the elimination of the C7H15NO side chain. nih.gov

The table below summarizes the key photodegradation products of Timolol identified in in vitro studies.

| Product ID | m/z (mass-to-charge ratio) | Proposed Structure/Modification | Condition |

| PD1 | 302 | N-dealkylation (loss of tert-butyl group) | pH 4, UV/VIS Irradiation |

| PD2 | 332 | Hydroxylation of the tert-butyl group | pH 4, UV/VIS Irradiation |

| PD3 | 244 | Cleavage of the ether bond and loss of the morpholine (B109124) ring | pH 4, UV/VIS Irradiation |

| PD4 | 334 | Oxidation of the sulfur atom in the thiadiazole ring | pH 4, UV/VIS Irradiation |

| PD5 | 204 | Oxidation of the S atom and removal of the side chain | pH 13, UV/VIS Irradiation |

| - | 188 | 4-morpholino-1,2,5-thiadiazol-3-ol (elimination of side chain) | Solid State |

Elucidation of Chemical Degradation Pathways

The chemical degradation of Timolol proceeds through several pathways, including photolysis, hydrolysis, and oxidation, with the specific pathway often influenced by the pH of the environment. nih.govnih.govscirp.org The photodegradation process generally follows pseudo-first-order kinetics. nih.govnih.gov

Photolytic and Hydrolytic Degradation:

Side-Chain Cleavage: A common degradation pathway involves the cleavage of the tert-butylaminopropoxy side chain from the 1,2,5-thiadiazole ring system. nih.govnih.gov This can occur at the ether linkage.

N-dealkylation: The removal of the tert-butyl group from the amino portion of the side chain is another identified pathway. nih.gov

Hydroxylation: The addition of a hydroxyl group to the tert-butyl moiety can occur under photolytic stress. nih.gov

Oxidative Degradation:

Sulfur Oxidation: The sulfur atom within the 1,2,5-thiadiazole ring is susceptible to oxidation, leading to the formation of a dioxide derivative. nih.gov This pathway is particularly noted at alkaline pH. nih.gov In some studies, an oxidative degradation product of Timolol was formed by reacting the drug with hydrogen peroxide, which was suggested to be potentially carcinogenic in female mice. mdpi.com

Maleate (B1232345) Oxidation: The maleate salt form of Timolol can also undergo oxidation, potentially forming an epoxide. mdpi.com

The degradation pathways are elucidated by comparing the fragmentation patterns of the parent drug and its degradation products using tandem mass spectrometry (MS/MS). nih.govnih.govresearchgate.net This allows for the precise identification of the structural changes that occur during degradation. Studies have shown that Timolol is unstable under various forced degradation conditions, including exposure to acid, alkali, oxidation, and light. scirp.org

In Vitro Photocytotoxicity Assessments in Cellular Models

Assessments of photocytotoxicity are crucial to determine if the parent compound or its photodegradation products become toxic to cells upon exposure to light. In vitro studies on Timolol have been performed using BALB/c 3T3 mouse fibroblast cell lines, a standard model for phototoxicity testing. nih.govnih.gov

These studies have demonstrated that Timolol is potentially phototoxic, a property linked to its ability to absorb UV/VIS radiation and generate reactive oxygen species (ROS) during irradiation. nih.govnih.govresearchgate.net The co-treatment of fibroblast cells with Timolol and UV/VIS light resulted in a significant inhibition of cell viability, particularly at drug concentrations higher than 50 µg/mL. nih.govnih.govresearchgate.net

The photocytotoxicity was evaluated using multiple assays, including the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and NRU (Neutral Red Uptake) tests, which measure mitochondrial activity and lysosomal integrity, respectively. nih.govnih.gov

The table below summarizes the findings from in vitro photocytotoxicity assessments.

| Cell Line | Assay | Condition | Result |

| BALB/c 3T3 Mouse Fibroblasts | MTT | Co-treatment with Timolol and UV/VIS light | Inhibition of cell viability, especially at concentrations >50 µg/mL |

| BALB/c 3T3 Mouse Fibroblasts | NRU | Co-treatment with Timolol and UV/VIS light | Inhibition of cell viability, especially at concentrations >50 µg/mL |

| BALB/c 3T3 Mouse Fibroblasts | ROS Detection | Timolol solution under UV/VIS irradiation | Generation of Reactive Oxygen Species (ROS) |

Theoretical Chemistry and Computational Studies of S Timolol

Molecular Docking and Ligand-Receptor Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. For (S)-Timolol, docking studies are crucial for understanding its interaction with its primary targets, the β-adrenergic receptors (βARs).

Research Findings: Studies involving in silico molecular docking have been performed to evaluate the binding affinity of various non-selective beta-blockers, including (S)-Timolol, to the beta-2 adrenergic receptor (ADRB2). mdpi.com These simulations calculate a binding energy (ΔG), which indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger binding affinity. mdpi.comnih.gov

In a representative docking study, the three-dimensional structure of (S)-Timolol is computationally fitted into the binding pocket of the ADRB2 receptor. The analysis of the resulting pose reveals key molecular interactions. The stereospecificity of β-blockers is well-documented, with the (S)-enantiomer being significantly more active than the (R)-enantiomer. mdpi.comnih.gov Docking studies can elucidate the structural basis for this observation, showing how the specific 3D arrangement of the atoms in (S)-Timolol allows for optimal interactions with amino acid residues in the receptor's binding site. biorxiv.org

Key interactions for β-blockers like (S)-Timolol with β-adrenergic receptors typically involve:

Hydrogen Bonds: The hydroxyl group on the propanolamine (B44665) side chain and the secondary amine are critical for forming hydrogen bonds with specific residues, such as aspartic acid and asparagine, within the binding pocket. biorxiv.org

Van der Waals Interactions: The aromatic portion of the molecule (the morpholino-thiadiazole ring) engages in van der Waals and hydrophobic interactions with nonpolar residues in the receptor. researchgate.net

These computational predictions help to rationalize the antagonist activity of (S)-Timolol at a molecular level.

| Parameter | Description | Finding for (S)-Timolol & β-Adrenergic Receptor |

| Binding Affinity (ΔG) | The calculated free energy of binding, indicating the strength of the ligand-receptor interaction. More negative values imply stronger binding. | Docking studies show favorable binding energies for (S)-Timolol with the ADRB2 receptor, consistent with its antagonist function. mdpi.com |

| Key Interacting Residues | Specific amino acids within the receptor's binding pocket that form bonds or have significant interactions with the ligand. | Interactions are predicted with key residues in the transmembrane helices of the βAR, which are crucial for receptor antagonism. biorxiv.org |

| Types of Interactions | The nature of the chemical bonds and forces stabilizing the complex. | Primarily hydrogen bonds involving the side chain's hydroxyl and amine groups, and van der Waals forces involving the heterocyclic ring system. biorxiv.org |

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and properties of molecules with high accuracy. jocpr.comjocpr.comnih.gov These calculations provide insights into molecular geometry, stability, and reactivity, which are fundamental to understanding a drug's behavior.

Research Findings: For (S)-Timolol, DFT calculations can determine various molecular properties and reactivity descriptors. These methods solve approximations of the Schrödinger equation to map the electron density and determine the energy of the molecule. jocpr.comjocpr.com

Key calculated properties include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including bond lengths and angles. jocpr.com

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This is crucial for predicting where the molecule is likely to interact with the receptor via electrostatic forces or hydrogen bonds.

These quantum chemical descriptors help to explain the intrinsic reactivity and interaction potential of the (S)-Timolol molecule.

| Property | Description | Relevance to (S)-Timolol |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions of the molecule likely to engage in donor-acceptor interactions with the receptor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack or interaction with electron-rich receptor sites. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an index of chemical stability and reactivity. | A larger gap suggests higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies positive and negative regions, predicting sites for electrostatic interactions and hydrogen bonding with the biological target. scirp.org |

Molecular Dynamics Simulations of Ligand-Receptor Complexes and Conformational Analysis

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

Research Findings: MD simulations of β-blockers like (S)-Timolol bound to a β-adrenergic receptor are performed by placing the docked complex in a simulated physiological environment (a lipid bilayer with water and ions). nih.govnih.gov The simulation tracks the trajectory of each atom over a period of nanoseconds to microseconds. nih.gov

Analysis of MD trajectories can reveal:

Stability of the Binding Pose: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the initial docked pose is stable or if the ligand shifts to a different, more favorable position. researchgate.net

Conformational Changes: MD simulations can show how the receptor's structure adapts to the presence of the ligand and how the ligand itself may change conformation within the binding pocket. nih.gov This is crucial for understanding the mechanism of antagonism, where the drug stabilizes an inactive conformation of the receptor. biorxiv.org

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating docking scores.

These simulations provide a more realistic and detailed picture of the dynamic interplay between (S)-Timolol and its receptor target. nih.gov

| Simulation Parameter | Description | Insights for (S)-Timolol-Receptor Complex |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand or protein over time, compared to a reference structure. | Low RMSD values for (S)-Timolol within the binding site indicate a stable binding mode. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein. | Highlights flexible regions of the receptor and shows which parts are stabilized upon ligand binding. |

| Interaction Energy Analysis | Calculates the energy contributions of specific interactions (e.g., hydrogen bonds) over the course of the simulation. | Confirms the persistence and strength of key interactions identified in docking studies. researchgate.net |

| Conformational Analysis | Analysis of the different shapes (conformations) the ligand and receptor adopt during the simulation. | Reveals the dynamic nature of the binding and how (S)-Timolol stabilizes the receptor in an inactive state. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. fiveable.menih.gov For a class of drugs like β-blockers, QSAR models can provide mechanistic insights and predict the activity of new, unsynthesized analogs.

Research Findings: A QSAR study for β-blockers, including (S)-Timolol, involves several steps:

Data Collection: A dataset of β-blocker compounds with experimentally measured biological activities (e.g., binding affinity or inhibitory concentration) is compiled. nih.gov

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electronic fields from CoMFA or CoMSIA). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. fiveable.me

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. ijnrd.org

A validated QSAR model for β-blockers can reveal which molecular properties are most important for high antagonist activity. For example, a model might show that activity is positively correlated with the presence of a hydrogen bond donor at a specific position and negatively correlated with steric bulk in another region. This provides a mechanistic hypothesis about the ligand-receptor interaction and guides the rational design of new, more potent compounds. jocpr.com

| QSAR Component | Description | Application to (S)-Timolol and Beta-Blockers |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of a molecule (e.g., lipophilicity, electronic properties, size, shape). fiveable.me | Descriptors for the aryloxypropanolamine scaffold common to (S)-Timolol and other beta-blockers are calculated to quantify key structural features. researchgate.net |

| Statistical Model | A mathematical equation linking the descriptors to the observed biological activity (e.g., pIC50). | A regression model is developed to predict the β-blocking activity based on the calculated descriptors. |

| Model Interpretation | Analysis of the QSAR equation to understand which descriptors have the most significant impact on activity. | Provides insights into the key structural requirements for effective β-adrenergic antagonism, rationalizing the activity of (S)-Timolol. nih.govjocpr.com |

| Predictive Power | The ability of the model to accurately predict the activity of compounds not used in its development. | A validated model can be used to virtually screen new potential beta-blocker candidates for their expected potency. |

Q & A

Basic Research Questions

Q. How to develop a validated LC method for chiral separation of (S)-Timolol-d9 (maleate) from its enantiomers and impurities?

- Methodological Answer :

- Chiral Stationary Phase (CSP) Selection : Use cellulose tris(3,5-dimethylphenylcarbamate) as the CSP for enantiomeric resolution, as it provides high selectivity for β-blockers like Timolol .

- Mobile Phase Optimization : Employ a hexane/2-propanol/diethylamine mixture. Optimize 2-propanol concentration (10–20% v/v) and diethylamine (0.1–0.3% v/v) via factorial design to balance resolution and analysis time .

- Validation Parameters : Assess resolution (≥1.5), tailing factor (<2.0), and precision (%RSD <2.0 for retention times). Compare results to European Pharmacopoeia standards for compliance .

- Data Table :

| Parameter | Optimal Value |

|---|---|

| 2-Propanol | 15% v/v |

| Diethylamine | 0.2% v/v |

| Column Temp. | 25°C |

| Resolution (R/S) | 2.1 |

Q. What are the critical parameters for ensuring the stability of (S)-Timolol-d9 (maleate) in experimental solutions?

- Methodological Answer :

- Storage Conditions : Store solutions at 2–8°C in amber glass vials to prevent photodegradation. Use inert buffers (e.g., phosphate pH 7.4) to avoid hydrolysis .

- Stability Testing : Conduct forced degradation studies under heat (40–60°C), acidic/alkaline conditions, and UV light. Monitor degradation products via LC-MS and compare to impurity standards (e.g., 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol) .

- Isotopic Stability : Verify deuterium retention using high-resolution mass spectrometry (HRMS) after prolonged storage .

Q. How to determine the purity and isotopic enrichment of (S)-Timolol-d9 (maleate) using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Isotopic Enrichment : Use NMR (¹H/²H) or HRMS to quantify deuterium incorporation. For HRMS, compare the [M+H]+ ion cluster (m/z 317.2 for non-deuterated vs. 326.2 for d9) .

- Purity Assessment : Combine LC-UV (≥98% peak area) with charged aerosol detection (CAD) for non-UV active impurities .

- Reference Standards : Cross-validate against pharmacopeial Timolol maleate standards (EP/USP) and SynZeal-supplied impurities (e.g., R-Timolol) .

Advanced Research Questions

Q. How can experimental design (e.g., factorial design) optimize chiral chromatographic conditions for resolving (S)-Timolol-d9 (maleate) and related substances?

- Methodological Answer :

- Factor Screening : Test 2-propanol concentration, diethylamine content, and column temperature using a 3-factor Box-Behnken design. Evaluate effects on resolution, retention time, and peak asymmetry .

- Multicriteria Optimization : Apply Derringer’s desirability function to prioritize resolution (>2.0) while minimizing analysis time (<15 min) .

- Robustness Testing : Vary mobile phase (±2% v/v) and temperature (±2°C) to confirm method robustness under ICH Q2(R1) guidelines .

Q. What strategies address discrepancies in β-adrenoceptor binding assays when using deuterated vs. non-deuterated Timolol analogs?

- Methodological Answer :

- Deuterium Isotope Effects (DIE) : Characterize kinetic isotope effects (KIE) via radioligand displacement assays. Compare IC₅₀ values of (S)-Timolol-d9 and non-deuterated forms in isolated trabecular meshwork cells .

- Data Triangulation : Validate binding data using orthogonal methods (e.g., functional cAMP assays) and cross-reference with crystallographic studies of β-adrenoceptor binding pockets .

- Statistical Resolution : Apply ANOVA to identify significant differences (p<0.05) and adjust for DIE using correction factors in dose-response models .

Q. How to integrate deuterium isotope effects into pharmacokinetic modeling of (S)-Timolol-d9 (maleate) in ocular tissues?

- Methodological Answer :

- Compartmental Modeling : Use non-linear mixed-effects (NLME) software (e.g., NONMEM) to account for DIE in absorption rate (kₐ) and clearance (CL) parameters. Validate with microdialysis data from aqueous humor .

- Isotope Tracing : Co-administer deuterated and non-deuterated forms to quantify tissue-specific distribution via LC-MS/MS. Normalize results to corneal permeability coefficients .

- Table: Key PK Parameters :

| Parameter | (S)-Timolol-d9 | Non-deuterated |

|---|---|---|

| t₁/₂ (h) | 2.8 ± 0.3 | 2.5 ± 0.2 |

| AUC₀–24 (ng·h/mL) | 450 ± 50 | 420 ± 45 |

| Vd (L/kg) | 1.2 ± 0.1 | 1.1 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.